molecular formula C9H12N2O2 B13641044 Ethyl 6-amino-4-methylnicotinate

Ethyl 6-amino-4-methylnicotinate

Cat. No.: B13641044
M. Wt: 180.20 g/mol
InChI Key: YTKNDZOZVKXNBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-4-methylnicotinate typically involves the esterification of 6-amino-4-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This would likely include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 6-amino-4-methylpyridin-3-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 6-amino-4-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 6-amino-4-methylnicotinate can be compared with other nicotinic acid derivatives:

These comparisons highlight the unique structural features of this compound that contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 6-amino-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

YTKNDZOZVKXNBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C)N

Origin of Product

United States

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